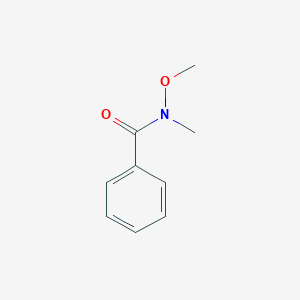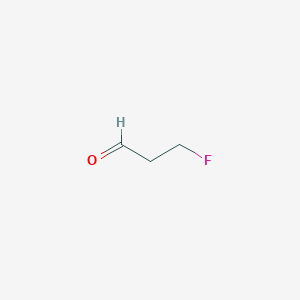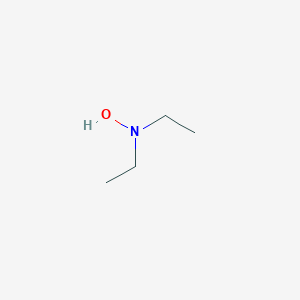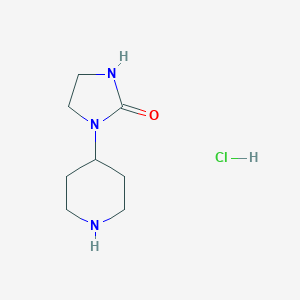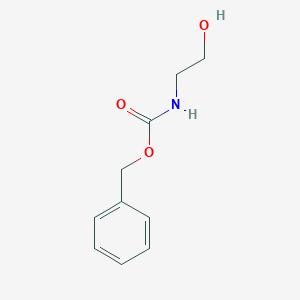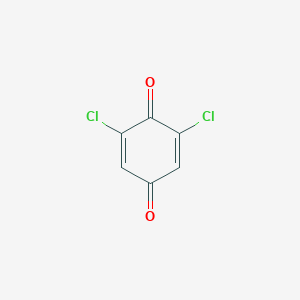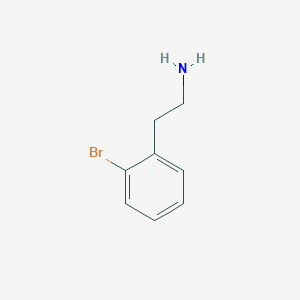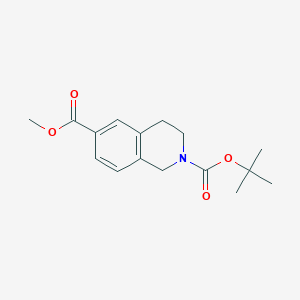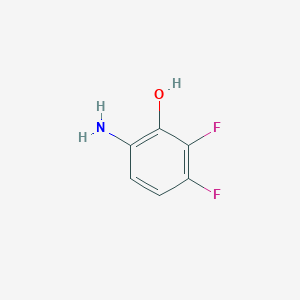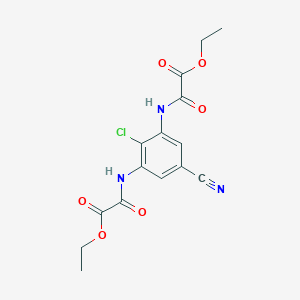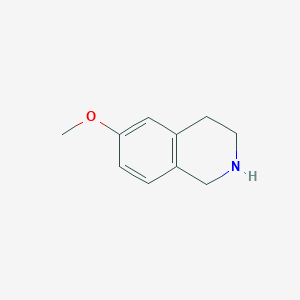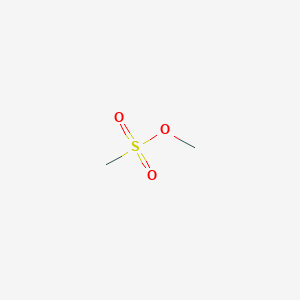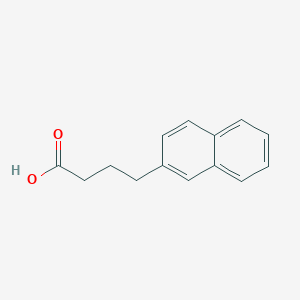
二苯基二硒醚
描述
Diphenyl diselenide is an organoselenium compound with the chemical formula (C₆H₅)₂Se₂. It appears as yellow crystals and is insoluble in water but soluble in organic solvents such as dichloromethane and tetrahydrofuran. This compound is primarily used as a source of the phenylselenyl group in organic synthesis .
科学研究应用
Diphenyl diselenide has a wide range of applications in scientific research:
作用机制
Target of Action
Diphenyl diselenide (PhSe)2 is a redox-active molecule known for its prominent cardiovascular effects . It primarily targets the SARS-CoV-2 main and papain-like proteases, Mpro and PLpro, which are essential for viral replication . These proteases have no equivalent enzymatic analogues in humans and thus no similar cleavage specificity, implying that their inhibition will likely have low toxicity .
Mode of Action
Diphenyl diselenide interacts with its targets in a unique way. It has been found to positively impact mitochondrial oxidative capacity, as assessed by respirometry, and is associated with changes in mitochondrial cellular dynamics . It also induces the nuclear translocation of NRF2 in both glucose and galactose media . Furthermore, it has been found to react with a thiolate nucleophile, leading to the breaking of the selenium–selenium (Se–Se) bond . This process has fundamental importance in biological environments and provides a rationale to analyze the so-called thiol modifier effect of diselenides, which may be exploited in pharmacology and toxicology .
Biochemical Pathways
Diphenyl diselenide affects several biochemical pathways. It has been found to activate the Nrf2/Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress . It also inhibits the MAPK/NFκB pathways in HBZY-1 cells . Moreover, it strongly induces the expression of genes controlling mitochondrial antioxidant capacity and glutathione synthesis and recycling in glucose media .
Pharmacokinetics
It’s known that the molecule has idealized c2-symmetry, like hydrogen peroxide and related molecules . The Se-Se bond length of 2.29 Å, the C-Se-Se-C dihedral angle is 82°, and the C-Se-Se angles are near 110° . These properties might influence its absorption, distribution, metabolism, and excretion, but more research is needed to fully understand its pharmacokinetics.
Result of Action
Diphenyl diselenide has several molecular and cellular effects. It has been found to attenuate oxidative stress by activating the Nrf2/Keap1 pathway . It also alleviates inflammation via inhibiting the MAPK/NFκB pathways in HBZY-1 cells . Moreover, it has been found to induce apoptotic cell death .
Action Environment
The action of Diphenyl diselenide can be influenced by environmental factors. For instance, its effects on redox-bioenergetic cellular pathways can vary under glycolytic or oxidative conditions . Additionally, the solvent used can affect the 77Se NMR chemical shift of diphenyl diselenides . These findings underscore the critical influence of the cellular metabolic status and the environment on the antioxidant capacity of redox-active molecules such as Diphenyl diselenide .
生化分析
Biochemical Properties
Diphenyl diselenide is a source of a weakly electrophilic PhSe group in reactions with relatively powerful nucleophiles . It interacts with enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
Diphenyl diselenide exhibits anti-tumoral, anti-oxidant, anti-inflammatory, and anti-mutagenic effects . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Diphenyl diselenide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biological activity .
Temporal Effects in Laboratory Settings
Diphenyl diselenide presents chemical and biological stability . Over time, it shows stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Diphenyl diselenide vary with different dosages in animal models . It has been proven effective against hyperglycemia, lipid peroxidation, inflammation, anxiety-like, and depressant-like models using rats and mice .
Metabolic Pathways
Diphenyl diselenide is involved in metabolic pathways, interacting with enzymes or cofactors . It has effects on metabolic flux or metabolite levels .
Transport and Distribution
Diphenyl diselenide is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions: Diphenyl diselenide is typically synthesized by the oxidation of benzeneselenoate, which is the conjugate base of benzeneselenol. The process involves the following steps:
Formation of Benzeneselenoate: Benzeneselenol is generated via the reaction of phenylmagnesium bromide (PhMgBr) with elemental selenium (Se). [ \text{PhMgBr} + \text{Se} \rightarrow \text{PhSeMgBr} ]
Oxidation to Diphenyl Diselenide: The benzeneselenoate is then oxidized using bromine (Br₂) to form diphenyl diselenide. [ 2 \text{PhSeMgBr} + \text{Br₂} \rightarrow (\text{C₆H₅})₂\text{Se₂} + 2 \text{MgBr₂} ]
Industrial Production Methods: Industrial production methods for diphenyl diselenide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Diphenyl diselenide undergoes various chemical reactions, including:
Reduction: It can be reduced to phenylselenol using sodium (Na). [ (\text{C₆H₅})₂\text{Se₂} + 2 \text{Na} \rightarrow 2 \text{PhSeNa} ]
Chlorination: It reacts with chlorine (Cl₂) to form phenylselenyl chloride. [ (\text{C₆H₅})₂\text{Se₂} + \text{Cl₂} \rightarrow 2 \text{PhSeCl} ]
Common Reagents and Conditions:
Reduction: Sodium is commonly used as a reducing agent.
Chlorination: Chlorine gas is used under controlled conditions.
Major Products:
Reduction: Phenylselenol (PhSeH)
Chlorination: Phenylselenyl chloride (PhSeCl)
相似化合物的比较
- Diphenyl Ditelluride
- Selenocyanates
- Selenoureas
- Selenoesters
- Selenium-containing heterocycles
属性
IUPAC Name |
(phenyldiselanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Se2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWZCHLUQSHMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061864 | |
| Record name | Diselenide, diphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1666-13-3 | |
| Record name | Diphenyl diselenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1666-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyldiselenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001666133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl diselenide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diselenide, diphenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diselenide, diphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL DISELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ATU3Z459Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diphenyl diselenide exert its antioxidant effects?
A1: Diphenyl diselenide exhibits antioxidant properties primarily through two mechanisms:
- Glutathione peroxidase (GPx) Mimicry: [, , ] DPDS can act as a mimic of the enzyme glutathione peroxidase, catalyzing the reduction of harmful peroxides using reduced glutathione as a substrate.
- Thioredoxin Reductase (TrxR) Substrate: [] Research indicates that DPDS can also serve as a substrate for mammalian thioredoxin reductase. TrxR plays a vital role in maintaining cellular redox balance by reducing oxidized thioredoxin, which in turn reduces other proteins and enzymes involved in antioxidant defense.
Q2: Does diphenyl diselenide exhibit selectivity towards specific thiol-containing molecules?
A2: Yes, research suggests that diphenyl diselenide displays selectivity in its interactions with thiols. Studies have shown that it preferentially oxidizes cysteine and dithiothreitol at physiological pH, while exhibiting weaker reactivity with glutathione and dimercaptosuccinic acid. This selectivity is believed to be independent of thiol pKa. []
Q3: What is the relationship between the thiol oxidase-like activity of diphenyl diselenide and its pharmacological effects?
A3: Research suggests that a controlled oxidation of specific thiol-containing molecules, particularly high molecular weight thiols, by diphenyl diselenide could contribute to its pharmacological effects. This indicates a delicate balance between its potential as a therapeutic agent and its inherent toxicity. []
Q4: What are the downstream effects of diphenyl diselenide on gene expression related to oxidative stress?
A4: Diphenyl diselenide has been shown to modulate the gene expression of several antioxidant enzymes. In a study using hypothyroid rats, DPDS supplementation normalized changes in mRNA expression of catalase, superoxide dismutase isoforms (SOD-1, SOD-2, SOD-3), glutathione peroxidase isoforms (GPx-1, GPx-4), and thioredoxin reductase isoforms (TrxR-1, TrxR-2) in the cerebral cortex, hippocampus, and striatum. [, ]
Q5: How does diphenyl diselenide affect mitochondrial function in the presence of methylmercury?
A5: Methylmercury is known to induce mitochondrial dysfunction and oxidative stress. Studies have shown that diphenyl diselenide can protect against methylmercury-induced mitochondrial dysfunction by preventing the decrease in mitochondrial activity and reducing lipid peroxidation. This protective effect is attributed to the thiol peroxidase activity of DPDS. [, ]
Q6: What is the molecular formula and weight of diphenyl diselenide?
A6: The molecular formula of diphenyl diselenide is C12H10Se2, and its molecular weight is 312.11 g/mol. []
Q7: How stable is diphenyl diselenide, and are there any formulation strategies to improve its stability and bioavailability?
A7: While specific stability data is not provided in the research, diphenyl diselenide is known to be sensitive to light and air. Formulation strategies are currently being investigated to enhance its stability and bioavailability.
Q8: What are the safety considerations and regulations surrounding the use of diphenyl diselenide?
A8: Diphenyl diselenide is a potent compound, and its use should adhere to strict safety regulations. Proper handling, storage, and disposal procedures must be followed to minimize risks.
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of diphenyl diselenide?
A9: A study on sheep revealed that after intravenous administration of diphenyl diselenide, selenium accumulated predominantly in the liver, followed by the brain and kidneys. This suggests that DPDS is metabolized and selenium is distributed to various organs. []
Q10: Has diphenyl diselenide demonstrated efficacy in any in vivo models of disease?
A10: Research has shown promising results in several in vivo models:
- Hypercholesterolemia: In rabbits fed a high-cholesterol diet, diphenyl diselenide supplementation significantly reduced serum cholesterol levels and oxidative stress markers in various tissues. []
- Alloxan-Induced Diabetes: While showing toxicity at high doses, acute treatment with DPDS reduced hyperglycemia in alloxan-induced diabetic rats, although it did not improve the decreased activity of delta-aminolevulinate dehydratase (δ-ALA-D). []
- Acute Liver Failure: Pretreatment with p-methoxy-diphenyl diselenide, a derivative of DPDS, protected mice against liver damage induced by lipopolysaccharide and D-galactosamine. []
- Passive Immunity Transfer in Calves: Maternal supplementation with diphenyl diselenide during the prepartum period significantly increased immunoglobulin G levels in calves, indicating improved passive immunity transfer and potential benefits for calf health. [, ]
Q11: What is the effect of diphenyl diselenide on δ-aminolevulinate dehydratase (δ-ALA-D) activity?
A11: Diphenyl diselenide has been shown to inhibit δ-ALA-D activity in various tissues, including liver, kidney, and brain, both in vitro and in vivo. This inhibition is attributed to DPDS's interaction with thiol groups present in the enzyme. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


